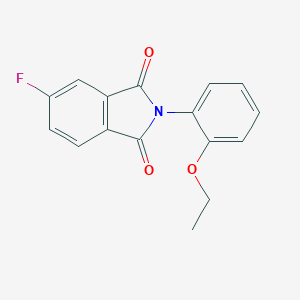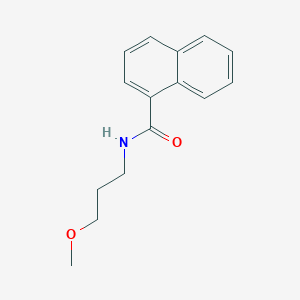![molecular formula C18H15FN2O4S B258767 N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide](/img/structure/B258767.png)
N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide, also known as FSBA, is a chemical compound that has gained attention in scientific research due to its unique properties. FSBA is a sulfonamide-based compound that has been synthesized using various methods.
Mécanisme D'action
N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide inhibits the activity of various enzymes, including carbonic anhydrase and acetylcholinesterase, by binding to their active sites. The inhibition of these enzymes leads to a decrease in the production of certain metabolites, which can have various effects on the body. N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide has also been reported to exhibit anti-inflammatory and anti-tumor properties, although the exact mechanism of action is not fully understood.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide has been reported to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide has also been reported to inhibit the activity of acetylcholinesterase, which is involved in the regulation of nerve impulses. In addition, N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide has been reported to exhibit anti-inflammatory and anti-tumor properties, which can have various effects on the body.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized using various methods. N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide has also been reported to exhibit unique properties that make it a potential drug candidate for the treatment of various diseases. However, N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide has some limitations for lab experiments. It has been reported to have low solubility in water, which can make it difficult to use in certain experiments. In addition, N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide has been reported to have low bioavailability, which can limit its effectiveness as a drug candidate.
Orientations Futures
N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide has the potential to be a valuable drug candidate for the treatment of various diseases. Future research should focus on improving the synthesis methods to increase the purity and yield of N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide. In addition, further studies should be conducted to fully understand the mechanism of action of N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide. Future research should also focus on developing more advanced purification techniques to improve the purity of N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide. Finally, future research should focus on developing more effective delivery methods to improve the bioavailability of N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide.
Méthodes De Synthèse
N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide can be synthesized using various methods, including the reaction of 4-fluoroaniline with 2-furaldehyde followed by the reaction with sulfanilamide. Another method involves the reaction of 4-fluoroaniline with 2-furaldehyde followed by the reaction with p-toluene sulfonamide. These methods have been reported to yield high purity N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide. However, the purity of N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide can be improved by using more advanced purification techniques.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide has been extensively studied in scientific research due to its unique properties. It has been reported to inhibit the activity of various enzymes, including carbonic anhydrase and acetylcholinesterase. N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide has also been reported to exhibit anti-inflammatory and anti-tumor properties. Due to its unique properties, N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation.
Propriétés
Nom du produit |
N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide |
|---|---|
Formule moléculaire |
C18H15FN2O4S |
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
N-(4-fluorophenyl)-3-(furan-2-ylmethylsulfamoyl)benzamide |
InChI |
InChI=1S/C18H15FN2O4S/c19-14-6-8-15(9-7-14)21-18(22)13-3-1-5-17(11-13)26(23,24)20-12-16-4-2-10-25-16/h1-11,20H,12H2,(H,21,22) |
Clé InChI |
MWQVCKRUSGVANJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=CO2)C(=O)NC3=CC=C(C=C3)F |
SMILES canonique |
C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=CO2)C(=O)NC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-chloro-2-methoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B258687.png)
![5-chloro-2-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B258688.png)
![4-[(2-methoxyphenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B258690.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B258691.png)



![N-butyl-3-chloro-5-thiophen-2-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258700.png)
![N-isopropyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B258701.png)
![Isopropyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B258703.png)

![Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258705.png)
